6-Amino-1H-benzo[d]imidazole-4-carbaldehyde
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Overview
Description
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a benzene ring, an amino group at the 6th position, and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-benzo[d]imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-phenylenediamine with formic acid to form benzimidazole, followed by nitration, reduction, and formylation to introduce the amino and aldehyde groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid.
Reduction: 6-Amino-1H-benzo[d]imidazole-4-methanol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-1H-benzo[d]imidazole-4-carbaldehyde varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: The presence of both amino and aldehyde groups allows it to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Lacks the amino and aldehyde groups, making it less versatile in chemical reactions.
2-Amino-1H-benzo[d]imidazole-4-carbaldehyde: Similar structure but with the amino group at the 2nd position, leading to different reactivity and applications.
4-Amino-1H-benzo[d]imidazole-6-carbaldehyde: Similar structure but with the amino and aldehyde groups swapped, affecting its chemical properties and uses.
Uniqueness
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-amino-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,9H2,(H,10,11) |
InChI Key |
VBANSFQWSDHDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)N=CN2)N |
Origin of Product |
United States |
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